Lithium isopropoxide

Catalog No.
S1903776
CAS No.
2388-10-5
M.F
C3H7LiO
M. Wt
66.1 g/mol
Availability
In Stock
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Lithium isopropoxide

CAS Number

2388-10-5

Product Name

Lithium isopropoxide

IUPAC Name

lithium;propan-2-olate

Molecular Formula

C3H7LiO

Molecular Weight

66.1 g/mol

InChI

InChI=1S/C3H7O.Li/c1-3(2)4;/h3H,1-2H3;/q-1;+1

InChI Key

HAUKUGBTJXWQMF-UHFFFAOYSA-N

SMILES

[Li+].CC(C)[O-]

Canonical SMILES

[Li+].CC(C)[O-]

Solid Lithium Electrolyte

Modification of Ni-rich Li[Ni0.7Mn0.3]O2

Synthesis of Soluble Lithium Alkoxides

Personal Protective Equipment

Synthesis of Lithium Alkoxides

    Scientific Field: Chemistry, specifically in the synthesis of lithium alkoxides.

    Application Summary: Lithium isopropoxide is used in the synthesis of lithium alkoxides.

Lithium Ion Batteries

Lithium isopropoxide is an organolithium compound with the chemical formula C3H7LiO\text{C}_3\text{H}_7\text{LiO}. It typically appears as a white powder or clear liquid and has a molecular weight of approximately 66.03 g/mol. This compound is known for its strong basicity and is often utilized as a reagent in organic synthesis, particularly in reactions involving carbonyl compounds and alkylation processes .

, primarily as a hydride donor. It effectively reduces ketones, making it a valuable reagent in synthetic organic chemistry. For instance, it can convert ketones into alcohols through hydride transfer reactions. Compared to sodium and potassium isopropoxides, lithium isopropoxide demonstrates superior efficiency in these reductions . Additionally, it can engage in alkylation reactions where it acts as a nucleophile, attacking electrophilic centers in organic substrates.

Lithium isopropoxide can be synthesized through several methods:

  • Direct Reaction: It can be prepared by reacting lithium metal with isopropanol under controlled conditions.
  • Non-Hydrolytic Solution-Phase Synthesis: This method involves the reaction of lithium tert-butoxide with oxygen, leading to the formation of lithium isopropoxide .
  • Alkylation of Lithium Compounds: Isopropyllithium can react with various electrophiles to yield lithium isopropoxide as a byproduct.

Each synthesis method has its advantages and challenges regarding yield and purity.

Lithium isopropoxide finds applications across various fields:

  • Organic Synthesis: It is widely used as a strong base for deprotonation reactions and for facilitating nucleophilic substitutions.
  • Catalysis: The compound serves as a catalyst in several chemical transformations, including polymerization processes.
  • Material Science: Lithium isopropoxide can be used in the preparation of advanced materials and thin films due to its reactivity with other metal alkoxides.

Interaction studies involving lithium isopropoxide focus on its reactivity with various substrates and other reagents. Its ability to act as a hydride donor makes it significant in studies related to reduction reactions. Additionally, research has explored its interactions with transition metal complexes, enhancing the understanding of its role in catalysis .

Lithium isopropoxide shares similarities with several other alkoxides and organolithium compounds. Below are some comparable compounds:

CompoundFormulaUnique Features
Sodium IsopropoxideC3H7NaOLess effective as a hydride donor than lithium variant
Potassium IsopropoxideC3H7KOSimilar reactivity but lower nucleophilicity
Lithium tert-ButoxideC4H9LiOStronger base; used for different synthetic pathways
Lithium EthoxideC2H5LiOCommonly used for similar applications but less sterically hindered

Lithium isopropoxide stands out due to its balance of reactivity and stability, making it particularly useful in organic synthesis compared to its sodium or potassium counterparts.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H228 (100%): Flammable solid [Danger Flammable solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-16

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